molecular formula C10H22O B008989 4,7-Dimethyloctan-4-ol CAS No. 19781-13-6

4,7-Dimethyloctan-4-ol

Cat. No. B008989
CAS RN: 19781-13-6
M. Wt: 158.28 g/mol
InChI Key: OTISWHNJCUMBFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4,7-Dimethyloctan-4-ol, such as 2,7-dimethylocta-2,4,6-triene-1,8-dial, involves multistep processes starting from basic alkene units. These syntheses often yield compounds with specific functional groups and molecular scaffolds through a series of chemical reactions, including bromination, dimerization, and hydrogenation, showcasing the complex methodology involved in producing such molecules (Wang Jian-xin, 2010).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and spectrometric experiments, are crucial for confirming the structure of synthesized compounds. For example, the structure of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was confirmed using these methods, emphasizing the importance of structural analysis in understanding the configuration and geometry of complex molecules (2020).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like 4,7-Dimethyloctan-4-ol can be intricate, involving selective hydrogenation and functional group transformations. These chemical reactions not only modify the physical and chemical properties of the molecules but also enhance their utility in various applications, including the synthesis of vitamins and cosmetic products (V. Matveeva, E. M. Sul'man, T. V. Ankudinova, 2005).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure, which influences their phase behavior, solubility, and stability. Techniques like differential scanning calorimetry and dielectric characteristics measurement provide insights into the physical state transitions and thermal properties of these molecules, contributing to our understanding of their potential applications (G. Bator et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to the utility of 4,7-Dimethyloctan-4-ol and its derivatives. Studies involving the synthesis and reactivity of related compounds shed light on the mechanisms and conditions favorable for their chemical transformations, paving the way for the development of new materials and chemicals (P. Doppelt, T. H. Baum, L. Ricard, 1996).

Scientific Research Applications

  • Analgesic Activity : A method for quantitative determination of a compound structurally similar to 4,7-Dimethyloctan-4-ol, specifically (2R,4R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol, was developed. This method revealed high analgesic activity of the compound (Lastovka et al., 2017).

  • Chemical Reactions : The rate of substitution reactions of (R)-3-chloro-3,7-dimethyloctane with methanol or benzyl alcohol varies with the concentration of an ionic liquid, which may indicate similar behavior for 4,7-Dimethyloctan-4-ol (Man et al., 2005).

  • Biological Activity and Pheromone Synthesis : The facile synthesis of ()-2,6-dimethyloctan-1-ol formate, a biologically active analog of a beetle aggregation pheromone, demonstrates the potential of similar molecules like 4,7-Dimethyloctan-4-ol in biological applications (Zakharkin et al., 1995).

  • Fragrance Production and Biotransformation : Pseudomonas aeruginosa can biotransform myrcene into dihydrolinalool and 2,6-dimethyloctane. This indicates the potential for microbial biotransformation of similar compounds like 4,7-Dimethyloctan-4-ol for fragrance production (Esmaeili & Hashemi, 2011).

  • Organic Light-Emitting Devices (OLEDs) : Research into the photophysical and electrochemical properties of π-extended molecular 2,1,3-benzothiadiazoles shows potential for use in OLEDs, suggesting a similar potential for structurally related compounds like 4,7-Dimethyloctan-4-ol (Neto et al., 2005).

  • Combustion and Flame Studies : The oxidation of 2,7-dimethyloctane, a related compound, shows negative temperature coefficient behavior near 800 K. This study contributes to the understanding of the combustion properties of similar molecules (Li et al., 2015).

  • Electrochemical Sensing : A study on the electrochemical behavior of a carbon paste electrode modified with 5-amino-3′,4′-dimethyl-biphenyl-2-ol/carbon nanotube highlights its application in detecting various substances, suggesting similar uses for 4,7-Dimethyloctan-4-ol (Beitollahi et al., 2012).

Future Directions

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals.


properties

IUPAC Name

4,7-dimethyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-7-10(4,11)8-6-9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTISWHNJCUMBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864903
Record name 4,7-Dimethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyloctan-4-ol

CAS RN

19781-13-6
Record name 4,7-Dimethyl-4-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethyloctan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dimethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dimethyloctan-4-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VE Masiulionis, FC Pagnocca - Fungal Ecology, 2020 - Elsevier
Occasionally, the symbiosis of the fungus-growing ants is threatened by ascomycetous fungi mainly by species in the genus Escovopsis. GC-MS analyses were conducted to investigate …
Number of citations: 3 www.sciencedirect.com
M Makosza, P Nieczypor, K Grela - Tetrahedron, 1998 - Elsevier
“High-surface alkali metals” can be conveniently prepared via deposition of corresponding metals on various supports such as sodium chloride, polyethylene, polypropylene and cross-…
Number of citations: 33 www.sciencedirect.com

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